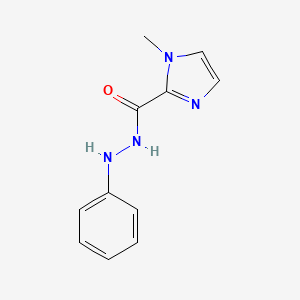

1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide is an organic compound with the linear formula C11H12N4O . It is a derivative of imidazole, a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide is represented by the linear formula C11H12N4O . Further details about the 3D structure are not available in the retrieved data.Chemical Reactions Analysis

While specific chemical reactions involving 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide are not detailed in the available literature, imidazoles are known to be key components in a variety of functional molecules and are utilized in diverse applications .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide are not detailed in the available literature. The compound has a molecular weight of 216.24 .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

A series of novel compounds, including those related to 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide, have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Ningaiah et al. (2014) synthesized a series of compounds demonstrating potent to weak antimicrobial activity against various bacteria and fungi, with some compounds showing effective antimicrobial properties [Ningaiah et al., 2014]. Similarly, Göktaş et al. (2014) synthesized new compounds showing moderate antifungal activity against several fungal species [Göktaş et al., 2014].

Antioxidant and Anti-inflammatory Properties

Compounds related to this compound have been explored for their antioxidant and anti-inflammatory properties. For example, Katikireddy et al. (2021) synthesized derivatives with notable antioxidant and anti-inflammatory activities supported by molecular docking studies [Katikireddy et al., 2021]. Mahajan et al. (2016) also reported compounds with significant anti-inflammatory activity [Mahajan et al., 2016].

Sensor Applications

Imidazole derivatives have been used in developing sensors. For instance, Li and Xiao (2016) developed a new fluorescent sensor with high sensitivity and selectivity, useful in detecting Al3+ ions [Li and Xiao, 2016].

Corrosion Inhibition

Novel imidazoline derivatives, closely related to this compound, have been studied as corrosion inhibitors. Zhang et al. (2015) reported on a derivative that showed effectiveness as a corrosion inhibitor for carbon steel in acidic environments [Zhang et al., 2015].

Anticancer Activities

Research has been conducted on derivatives of this compound for potential anticancer applications. For instance, Terzioğlu and Gürsoy (2003) synthesized new compounds and evaluated their cytotoxicity, finding some derivatives with promising anticancer properties [Terzioğlu and Gürsoy, 2003].

Leishmanicidal Activities

Compounds derived from this compound have also been studied for their leishmanicidal activities. Bernardino et al. (2006) synthesized derivatives and evaluated their effectiveness against Leishmania parasites, showing potential for drug development against this parasite [Bernardino et al., 2006].

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Given the diverse applications of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected, leading to downstream effects that contribute to the compound’s overall action .

Analyse Biochimique

Biochemical Properties

Therefore, it’s difficult to elaborate on the role of this product in biochemical reactions or identify the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

Therefore, it’s challenging to detail the effects of this product on various types of cells and cellular processes .

Molecular Mechanism

Therefore, it’s difficult to describe how it exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Therefore, it’s challenging to discuss the changes in the effects of this product over time .

Dosage Effects in Animal Models

Therefore, it’s difficult to describe how the effects of the product vary with different dosages .

Metabolic Pathways

Therefore, it’s challenging to describe the metabolic pathways that the product is involved in .

Transport and Distribution

Therefore, it’s difficult to describe how the product is transported and distributed within cells and tissues .

Subcellular Localization

Therefore, it’s challenging to describe the subcellular localization of the product .

Propriétés

IUPAC Name |

1-methyl-N'-phenylimidazole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-15-8-7-12-10(15)11(16)14-13-9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVLBCYEQQKZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)NNC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2399099.png)

![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)

![2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)

![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)

![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399121.png)

![(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399122.png)